molecular formula C9H8Cl2O2 B3025372 2-[(3,4-Dichlorophenoxy)methyl]oxirane CAS No. 21320-30-9

2-[(3,4-Dichlorophenoxy)methyl]oxirane

Cat. No.: B3025372
CAS No.: 21320-30-9
M. Wt: 219.06 g/mol
InChI Key: NRLJEEOYPXGFOM-UHFFFAOYSA-N
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Description

Contextualization within the Phenoxymethyl (B101242) Oxirane Class and Epoxide Chemistry

2-[(3,4-Dichlorophenoxy)methyl]oxirane (B1595550) belongs to the broader class of phenoxymethyl oxiranes, which are characterized by a phenoxy group linked to an oxirane (epoxide) ring via a methylene (B1212753) bridge. These compounds are a subset of epoxides, which are three-membered cyclic ethers. The chemistry of epoxides is rich and varied, largely dictated by the inherent strain of the three-membered ring. This ring strain makes epoxides significantly more reactive than their acyclic ether counterparts, readily undergoing ring-opening reactions with a wide range of nucleophiles.

The presence of the 3,4-dichlorophenoxy moiety in this compound introduces specific electronic and steric properties that influence its reactivity. The electron-withdrawing nature of the chlorine atoms can affect the electron density on the phenoxy oxygen and, consequently, the reactivity of the epoxide ring. Furthermore, the dichlorinated phenyl group provides a scaffold that is prevalent in many biologically active compounds, particularly in the agrochemical and pharmaceutical sectors.

Fundamental Significance of the Oxirane Functional Group in Organic Transformations

The oxirane, or epoxide, functional group is a cornerstone of organic synthesis due to its unique combination of stability and reactivity. The three-membered ring is strained, with bond angles deviating significantly from the ideal tetrahedral angle, leading to a high propensity for ring-opening reactions. This reactivity can be harnessed under both acidic and basic conditions, providing chemists with a powerful tool for introducing new functional groups and building molecular complexity.

Under basic or nucleophilic conditions, the ring-opening of an epoxide typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to inversion of stereochemistry at that center. In the case of unsymmetrical epoxides like this compound, the attack generally occurs at the less sterically hindered carbon atom.

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the ring-opening can be influenced by both steric and electronic factors. The ability to control the regioselectivity and stereoselectivity of these ring-opening reactions is a key aspect of the synthetic utility of epoxides.

Role as a Versatile Organic Building Block in Advanced Synthetic Endeavors

The inherent reactivity of the oxirane ring, coupled with the specific substitution pattern of the aromatic ring, makes this compound a versatile building block in the synthesis of a wide range of target molecules. Its application spans several areas of chemical research, most notably in the development of pharmaceuticals and agrochemicals.

One of the most prominent applications of phenoxymethyl oxiranes is in the synthesis of aryloxypropanolamines, a class of compounds known for their β-adrenergic blocking activity. The reaction of this compound with various amines leads to the formation of β-amino alcohols, which are the core structural motif of many beta-blockers.

Furthermore, the dichlorophenyl moiety is a common feature in many pesticides. The 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, and other dichlorinated aromatic compounds have found applications as fungicides. miamioh.edu The this compound scaffold can serve as a precursor to novel agrochemicals by introducing different functional groups through the ring-opening of the epoxide. For instance, reaction with nitrogen- and sulfur-containing nucleophiles can lead to the synthesis of novel heterocyclic compounds with potential biological activity. preprints.org

The following table provides a glimpse into the chemical properties of this versatile compound:

PropertyValue
CAS Number 21320-30-9
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
Alternate Names 3-(3,4-Dichlorophenoxy)-1,2-propenoxide, 3-(3,4-Dichlorophenoxy)-1,2-epoxypropane

The strategic incorporation of the this compound unit allows for the efficient construction of molecules with desired biological activities, underscoring its importance as a key intermediate in modern synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,4-dichlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLJEEOYPXGFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276372
Record name 2-[(3,4-dichlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2212-07-9, 21320-30-9
Record name Propane, 1-(2,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(3,4-dichlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 3,4 Dichlorophenoxy Methyl Oxirane and Its Analogues

Stereoselective Synthesis of Phenoxymethyl (B101242) Oxiranes

The biological and material properties of phenoxymethyl oxiranes are often dependent on their stereochemistry. Consequently, significant research has been dedicated to the development of stereoselective synthetic methods that provide access to enantiomerically pure or enriched epoxides.

A prominent strategy for achieving high stereoselectivity is the Sharpless Asymmetric Epoxidation of allylic alcohols. nih.gov This method utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide to epoxidize the double bond of an allylic alcohol with high predictability and enantioselectivity. nih.govmdpi.com For the synthesis of chiral phenoxymethyl oxiranes, a suitable allylic alcohol precursor, such as 3-phenoxyprop-2-en-1-ol, can be subjected to Sharpless epoxidation conditions to yield a chiral glycidol (B123203) derivative, which can then be converted to the target oxirane.

Another powerful approach involves the Asymmetric Ring Opening (ARO) of meso-epoxides . This technique employs chiral catalysts, often metal-salen complexes (where salen is a tetradentate Schiff base ligand), to desymmetrize achiral epoxides with a nucleophile. mdpi.comeurekaselect.com For instance, a meso-epoxide can be opened enantioselectively by a phenoxide nucleophile in the presence of a chiral chromium-salen or cobalt-salen complex, yielding a chiral halohydrin that can be subsequently cyclized to the desired enantiomerically enriched oxirane. mdpi.com

Furthermore, chiral polymer catalysts have been developed to enhance enantioselectivity in asymmetric reactions. researchgate.net These polymeric catalysts can create a specific chiral microenvironment that often leads to higher enantioselectivities compared to their low-molecular-weight counterparts. researchgate.net Cinchona alkaloids and their derivatives, for example, have been polymerized and used effectively in various asymmetric syntheses. researchgate.net

Below is a table summarizing key findings in the stereoselective synthesis of related chiral epoxides.

Method Catalyst/Reagent Substrate Type Key Feature Typical Enantiomeric Excess (ee)
Sharpless Asymmetric EpoxidationTi(OiPr)₄, (+)- or (-)-DET, t-BuOOHAllylic AlcoholsPredictable facial selectivity based on DET chirality. nih.gov>90% nih.gov
Asymmetric Ring Opening (ARO)Chiral Cr(III)-Salen Complexesmeso-EpoxidesDesymmetrization of achiral epoxides. mdpi.com96-99% mdpi.com
Kinetic ResolutionChiral Co(III)-Salen ComplexesRacemic Terminal EpoxidesSelective reaction of one enantiomer from a racemic mixture.High (for recovered starting material and product)
Chiral Phase Transfer CatalysisChiral Quaternary Ammonium (B1175870) SaltsProchiral precursorsUsed in epoxidation of α,β-unsaturated ketones.Variable, can be high

Development of Novel Catalytic Systems for Oxirane Ring Formation

The formation of the oxirane ring is a critical step in the synthesis of 2-[(3,4-Dichlorophenoxy)methyl]oxirane (B1595550). Traditional methods often involve the reaction of a phenol (B47542) with epichlorohydrin (B41342) under basic conditions (a variation of the Williamson ether synthesis). However, research has focused on developing novel catalytic systems to improve yields, reduce waste, and operate under milder conditions.

Heterogeneous Catalysis has offered significant advantages, particularly in catalyst recyclability and process simplification. Titanium-containing zeolites, such as TS-1 and Ti-MWW, have been investigated as highly active catalysts for the epoxidation of allylic ethers. growingscience.comepa.gov For example, the epoxidation of diallyl ether to allyl-glycidyl ether has been successfully demonstrated using a Ti-MWW catalyst with tert-butyl hydroperoxide as the oxidant, avoiding the aqueous media that can sometimes deactivate titanium silicate (B1173343) catalysts. growingscience.com

Phase-Transfer Catalysis (PTC) has enabled the development of solvent-free or reduced-solvent synthesis of glycidyl (B131873) ethers. chalmers.segoogle.com In this methodology, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the reaction between the deprotonated alcohol (in a solid or organic phase) and epichlorohydrin (in an organic phase). chalmers.se This approach avoids the need for large volumes of organic solvents, making the process more environmentally friendly and cost-effective. google.com

The use of Lewis acids as catalysts for the reaction between alcohols and epichlorohydrin has also been explored. google.com Catalysts like tin(IV) chloride (SnCl₄) and boron trifluoride (BF₃) can activate the epoxide ring towards nucleophilic attack by the alcohol. chalmers.segoogle.com More recent developments have shown that divalent tin halides, such as tin(II) fluoride (B91410) (SnF₂), can act as highly selective catalysts, leading to glycidyl ethers with lower chlorine content and higher epoxy values compared to traditional Lewis acids. google.com

A comparative overview of these catalytic systems is presented in the table below.

Catalytic System Catalyst Example Reactants Key Advantages Potential Drawbacks
Heterogeneous CatalysisTi-MWW, TS-1 growingscience.comepa.govAllyl Ether, PeroxideRecyclable catalyst, high activity. growingscience.comCan be deactivated by water. growingscience.com
Phase-Transfer Catalysis (PTC)Tetrabutylammonium Bromide chalmers.seAlcohol, Epichlorohydrin, Solid BaseSolvent-free conditions, simplified purification. chalmers.segoogle.comRequires stoichiometric base.
Lewis Acid CatalysisSnF₂, BF₃·OEt₂ nih.govgoogle.comAlcohol, EpichlorohydrinHigh reaction rates, activation of epoxide.Catalyst can be corrosive and difficult to remove. chalmers.se
OrganocatalysisChiral Aminothioureas nih.govAldehyde, AlkeneCan provide high enantioselectivity. nih.govCatalyst loading can be high.

Synthesis and Characterization of Structurally Modified this compound Analogues

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships in various applications. Modifications can be made to the aromatic ring, the ether linkage, or by introducing different substituents on the oxirane ring.

The general synthetic route often involves the reaction of a substituted phenol with an epoxide-containing electrophile, such as epichlorohydrin or glycidyl tosylate. For example, to synthesize analogues with different substitution patterns on the phenyl ring, the appropriately substituted phenol (e.g., 2,4-dichlorophenol, 4-chlorophenol) is used as the starting material. preprints.org

The synthesis of chalcone (B49325) and dihydropyrazole derivatives containing dichlorophenyl moieties demonstrates a strategy for creating more complex analogues. mdpi.com Starting from 3,4-dichloroacetophenone, a chalcone can be formed via a Claisen-Schmidt condensation, which can then be cyclized with hydrazine (B178648) to form a dihydropyrazole. mdpi.com While structurally distinct from the target oxirane, these syntheses showcase methods for incorporating the 3,4-dichlorophenyl group into diverse molecular scaffolds.

Characterization of these newly synthesized analogues is performed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom. mdpi.com

Infrared (IR) spectroscopy helps to identify characteristic functional groups present in the molecule, such as C-O-C (ether), C-Cl, and the oxirane ring vibrations. mdpi.comresearchgate.net

Mass Spectrometry (MS) determines the molecular weight and can provide information about the fragmentation pattern, confirming the molecular formula. mdpi.com

X-ray crystallography can be used for unambiguous structure determination of crystalline compounds, providing precise information on bond lengths, bond angles, and stereochemistry. preprints.orgresearchgate.net

The table below lists examples of structural modifications and the synthetic precursors used.

Analogue Type Structural Modification Key Precursor(s) Synthetic Reaction
Phenyl Ring AnalogueSubstitution on the phenyl ring (e.g., 2,4-dichloro)2,4-Dichlorophenol, EpichlorohydrinWilliamson Ether Synthesis preprints.org
Ether Linkage AnalogueReplacement of ether with a thioether3,4-Dichlorothiophenol, EpichlorohydrinNucleophilic substitution
Oxirane Ring AnalogueIntroduction of substituents on the oxirane ring3,4-Dichlorophenol, Substituted EpichlorohydrinNucleophilic substitution
Complex HeterocyclesIncorporation of the dichlorophenoxy moiety into other rings4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol preprints.orgCondensation reaction preprints.org

Chemical Reactivity and Mechanistic Investigations of the Oxirane Ring in 2 3,4 Dichlorophenoxy Methyl Oxirane

Elucidation of General Epoxide Ring-Opening Reaction Mechanisms

The ring-opening of epoxides can proceed through mechanisms that are dependent on the reaction conditions, particularly the pH. libretexts.org These reactions can be broadly categorized into base-catalyzed and acid-catalyzed pathways, exhibiting characteristics of SN2 and SN1 reactions, respectively. libretexts.orgbyjus.com

Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the ring-opening of an epoxide occurs via a direct SN2 mechanism. masterorganicchemistry.com A strong nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring. masterorganicchemistry.com This attack forces the carbon-oxygen bond to break, relieving the ring strain and forming an alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide by a solvent or during an acidic workup step yields the final alcohol product. masterorganicchemistry.com The leaving group in this reaction is an alkoxide anion, which is typically a poor leaving group; however, the high ring strain of the epoxide facilitates the reaction. masterorganicchemistry.comlibretexts.org Potent nucleophiles such as alkoxides, Grignard reagents, and organolithium reagents are effective for this transformation. masterorganicchemistry.com

Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com This protonation activates the epoxide, making it more susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols. masterorganicchemistry.compressbooks.pub The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 mechanisms. libretexts.orgpressbooks.publibretexts.org The carbon-oxygen bond begins to break, and a partial positive charge develops on the carbon atoms. libretexts.org The nucleophile then attacks the electrophilic carbon before a full carbocation can form. libretexts.orgbyjus.com This process is best described as a hybrid between SN1 and SN2 pathways. libretexts.orglibretexts.org

ConditionMechanism TypeKey StepsNucleophile Strength
Basic/Neutral SN21. Nucleophilic attack on an epoxide carbon. 2. C-O bond cleavage to form an alkoxide. 3. Protonation of the alkoxide.Strong (e.g., HO⁻, RO⁻, RMgX)
Acidic SN1/SN2 Hybrid1. Protonation of the epoxide oxygen. 2. Nucleophilic attack on the protonated epoxide. 3. Deprotonation to form the final product.Weak or Strong

Regioselectivity and Stereoselectivity in Nucleophilic Attack on the Oxirane Moiety

The regiochemistry and stereochemistry of the ring-opening reaction of an unsymmetrical epoxide like 2-[(3,4-Dichlorophenoxy)methyl]oxirane (B1595550) are determined by the reaction mechanism. libretexts.org

Regioselectivity: Under basic (SN2) conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the oxirane ring. libretexts.org For this compound, this would be the terminal CH₂ carbon of the epoxide.

Under acidic conditions, the regioselectivity is more complex. The reaction proceeds through a transition state with significant SN1 character. byjus.com Nucleophilic attack occurs at the carbon atom that is better able to stabilize the developing positive charge. libretexts.org However, if one carbon is primary and the other is secondary, attack generally occurs at the less substituted site (an SN2-like result). pressbooks.pub If a tertiary carbon is present, it becomes the primary site of attack (an SN1-like result). pressbooks.pub In the case of this compound, with one primary and one secondary carbon, the attack under acidic conditions is still expected to favor the less substituted primary carbon.

Stereoselectivity: The ring-opening of epoxides is a stereoselective reaction. Both acid- and base-catalyzed mechanisms proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile. libretexts.org This is a hallmark of the SN2 reaction, where the nucleophile attacks from the backside relative to the leaving group. libretexts.org This results in the formation of trans products when the epoxide is part of a cyclic system. libretexts.orgpressbooks.pub

Kinetic Studies of Oxirane Ring-Opening Reactions

Acid catalysis significantly increases the rate of epoxide ring-opening reactions. jsynthchem.com The initial protonation of the epoxide oxygen is a rapid and reversible step. masterorganicchemistry.com This protonation makes the ether oxygen a much better leaving group, lowering the activation energy for the subsequent nucleophilic attack. libretexts.orglibretexts.org The rate of acid-catalyzed ring-opening is dependent on factors such as hydronium ion activity. nih.gov The presence of an acid allows even weak nucleophiles to open the ring under mild conditions, such as dilute aqueous acid at room temperature. pressbooks.pub

The concentration and nature of the nucleophile, as well as the polarity of the solvent, play crucial roles in determining the reaction pathway and rate.

Nucleophile Concentration: In base-catalyzed reactions, which follow SN2 kinetics, the reaction rate is directly proportional to the concentration of both the epoxide and the nucleophile. A higher concentration of a strong nucleophile will increase the reaction rate. masterorganicchemistry.com

Solvent Polarity: The polarity of the solvent can influence reaction rates and selectivities by altering the free energies of the reactants and transition states. nih.govacs.org For instance, studies on epoxide ring-opening in zeolites have shown that polar solvents can lead to lower turnover rates but greater selectivities compared to nonpolar solvents for certain reactions. acs.org The solvent structure within catalyst pores can significantly impact the entropic and enthalpic barriers of the reaction. acs.org

The 3,4-dichlorophenoxy substituent in this compound exerts significant steric and electronic effects on the reactivity of the oxirane ring.

Steric Effects: The bulky phenoxy group increases the steric hindrance at the secondary carbon of the epoxide ring. This effect reinforces the regioselectivity observed in SN2 reactions, directing the nucleophilic attack towards the less hindered terminal carbon. libretexts.org

Electronic Effects: The chlorine atoms on the phenyl ring are electron-withdrawing groups. This inductive effect is transmitted through the phenoxy linkage to the oxirane ring. Electron-withdrawing substituents can increase the electrophilicity of the epoxide carbons, potentially making them more susceptible to nucleophilic attack. nih.gov Theoretical studies on substituted epoxides have shown that electron-withdrawing groups can cause an elongation of the C-C bond in the epoxide ring and a measurable loss of electron density. nih.gov This effect can also influence the stability of the transition state in acid-catalyzed reactions. jsynthchem.com

EffectInfluence on this compound Reactivity
Steric Hindrance The bulky substituent at the C2 position directs nucleophilic attack to the less hindered C1 position in SN2 reactions.
Electronic (Inductive) The electron-withdrawing 3,4-dichlorophenoxy group increases the electrophilicity of the epoxide carbons, potentially increasing the overall reaction rate.

Investigations into Alternative Reactive Pathways, Including Oxidation, Reduction, and Substitution

Besides nucleophilic ring-opening, the oxirane ring can participate in other transformations, although these are generally less common for this specific substrate class.

Substitution: The primary substitution reactions involving the oxirane ring are the ring-opening reactions themselves, where a nucleophile substitutes the oxygen atom at one of the carbon centers. researchgate.net

Reduction: Epoxides can be reduced to alcohols. For example, treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can open the epoxide ring to yield an alcohol. The hydride ion (H⁻) acts as a nucleophile, and the reaction typically follows an SN2 pathway with the hydride attacking the less substituted carbon. masterorganicchemistry.com

Oxidation: While the oxirane ring is relatively stable to oxidation, strong oxidizing agents under specific conditions could potentially lead to cleavage of the carbon-carbon bond. However, this is not a typical or synthetically useful reaction for simple epoxides.

The high reactivity of the oxirane ring allows for its functionalization with a wide range of agents, including nucleophiles, electrophiles, acids, and bases, making epoxides valuable intermediates in organic synthesis. nih.gov

Derivatization Strategies and Application As a Versatile Synthetic Intermediate

Synthesis of Functionalized Propanol (B110389) Derivatives via Directed Ring Opening

The primary reactivity of 2-[(3,4-Dichlorophenoxy)methyl]oxirane (B1595550) lies in the ring-opening of the epoxide. This reaction provides a direct route to a variety of 1,2-difunctionalized propanol derivatives. The reaction's regioselectivity—whether the nucleophile attacks the terminal (C3) or the internal (C2) carbon of the propane (B168953) backbone—is a critical aspect of its synthetic utility.

Under basic or neutral conditions, the ring-opening proceeds via a classic SN2 mechanism. Steric hindrance is the dominant factor, directing the incoming nucleophile to attack the less substituted, terminal carbon atom of the oxirane ring. This regioselective attack results exclusively in the formation of 1-(3,4-dichlorophenoxy)-3-substituted-propan-2-ol derivatives. A wide array of nucleophiles, including amines, alkoxides, thiolates, and cyanides, can be employed in this transformation. For instance, the reaction with primary or secondary amines is a common and efficient method for the synthesis of β-amino alcohols, a structural motif present in many biologically active compounds. rroij.comorganic-chemistry.orgmdpi.comrsc.orggrowingscience.com

The general mechanism under basic/neutral conditions is as follows:

A strong nucleophile (Nu⁻) performs a backside attack on the sterically less hindered terminal carbon of the epoxide ring.

The C-O bond of the ring breaks, relieving ring strain and forming an alkoxide intermediate.

Subsequent protonation of the alkoxide, typically during aqueous workup, yields the final 1,3-disubstituted propan-2-ol product.

This strategy has been widely applied to various epoxides for the synthesis of β-amino alcohols and other functionalized molecules. rroij.comgrowingscience.com

Interactive Table 1: Illustrative Examples of Nucleophilic Ring-Opening Reactions

This table shows potential propanol derivatives synthesized from this compound under SN2 conditions.

Nucleophile (Reagent)Resulting Functional GroupProduct Name
Diethylamine-N(CH₂CH₃)₂1-(Diethylamino)-3-(3,4-dichlorophenoxy)propan-2-ol
Sodium Methoxide-OCH₃1-(3,4-Dichlorophenoxy)-3-methoxypropan-2-ol
Sodium Thiophenoxide-SPh1-(3,4-Dichlorophenoxy)-3-(phenylthio)propan-2-ol
Sodium Azide-N₃1-Azido-3-(3,4-dichlorophenoxy)propan-2-ol

Preparation of Precursors for Polymeric Materials and Modified Monomers

The reactivity of the oxirane ring also allows this compound to serve as a valuable precursor for polymeric materials. Its structural analog, glycidyl (B131873) phenyl ether, is known to undergo ring-opening polymerization to form poly(glycidyl phenyl ether), a type of polyether. jst.go.jpresearchgate.netacs.orgresearchgate.net By analogy, this compound can be polymerized to produce poly{this compound}.

This polymerization can be initiated by anionic or cationic catalysts. In anionic ring-opening polymerization, an initiator like an alkoxide attacks a monomer unit, generating a new alkoxide that can then attack another monomer, propagating the polymer chain. This process typically results in linear polyethers with the dichlorophenoxy group as a repeating side chain. The properties of the resulting polymer, such as its thermal stability and solubility, would be significantly influenced by the rigid and halogenated aromatic side groups.

Beyond direct polymerization, the compound can be converted into modified monomers for other types of polymerization.

Synthesis of Functional Monomers: The oxirane ring can be opened with a nucleophile that contains a polymerizable group. For example, reaction with acrylic acid would yield 2-hydroxy-3-(3,4-dichlorophenoxy)propyl acrylate (B77674). The resulting molecule combines a hydroxyl group and a dichlorophenoxy moiety with a polymerizable acrylate group. This functional monomer could then be copolymerized with other acrylic monomers to introduce the specific properties of the dichlorophenoxy group into the final polymer.

Modification of Existing Polymers: Glycidyl ethers are widely used to modify biopolymers like cellulose (B213188) or starch. sacheminc.com The oxirane can react with hydroxyl groups on the polymer backbone, covalently attaching the 2-hydroxy-3-(3,4-dichlorophenoxy)propyl group. This modification can alter the polymer's properties, such as increasing its hydrophobicity or introducing a potential site for further functionalization.

Interactive Table 2: Potential Polymer-Related Applications

This table outlines the potential routes for creating polymeric materials from this compound.

Synthetic StrategyIntermediate/MonomerResulting Polymer TypePotential Application
Direct PolymerizationThis compoundPolyetherSpecialty resin, coating with high refractive index or flame resistance.
Monomer Synthesis2-Hydroxy-3-(3,4-dichlorophenoxy)propyl acrylatePolyacrylateModified acrylic resin, adhesive, or specialty coating.

Design and Synthesis of Complex Organic Molecules Utilizing the this compound Scaffold

The this compound molecule serves as an excellent three-carbon building block for the synthesis of more complex organic molecules, particularly those with potential biological activity. nih.govresearchgate.netatlasofscience.orgmdpi.com The dichlorophenyl moiety is a feature found in a number of pharmacologically active compounds, and the oxirane provides a reactive handle to build out molecular complexity in a controlled manner.

A common synthetic strategy involves a two-step process:

Nucleophilic Ring-Opening: The oxirane is first opened with a carefully chosen nucleophile that contains a second functional group. For example, reacting the oxirane with 4-aminophenol (B1666318) would yield 1-(3,4-dichlorophenoxy)-3-(4-hydroxyanilino)propan-2-ol. This intermediate now possesses two hydroxyl groups and a secondary amine, offering multiple sites for subsequent reactions.

Intramolecular Cyclization: The newly formed intermediate can be induced to cyclize, forming a heterocyclic ring system. For instance, the propan-2-ol derivative described above could undergo an intramolecular reaction (e.g., a Mitsunobu reaction or dehydration) to form a substituted morpholine (B109124) or another six-membered heterocycle.

This approach leverages the oxirane to stereospecifically install a 1,2-amino-alcohol functionality, which is a key structural element in many natural products and pharmaceuticals. The 3,4-dichlorophenoxy group remains intact throughout the synthesis, ultimately becoming a key substituent on the final complex molecule, where it may play a role in binding to a biological target. The versatility of the initial ring-opening step allows for the introduction of a wide variety of functionalities, making this scaffold adaptable to the synthesis of diverse molecular targets.

Polymerization Research and Advanced Material Science Applications of 2 3,4 Dichlorophenoxy Methyl Oxirane Derivatives

Principles and Mechanisms of Ring-Opening Polymerization (ROP) and Copolymerization of Epoxides

The polymerization of 2-[(3,4-Dichlorophenoxy)methyl]oxirane (B1595550), like other epoxides, proceeds primarily through a ring-opening mechanism. This process can be initiated by cationic, anionic, or coordination catalysts, each imparting distinct characteristics to the resulting polymer.

Anionic Ring-Opening Polymerization (AROP): AROP is initiated by nucleophiles, such as alkoxides or hydroxides, which attack one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an alkoxide propagating species. The reaction proceeds via the successive addition of monomer units to this active center. The presence of the bulky and electron-rich dichlorophenoxy group can sterically hinder the approach of the nucleophile and the propagating chain end, which may affect the rate of polymerization and the molecular weight of the resulting polymer.

Copolymerization: this compound can be copolymerized with other cyclic ethers or monomers to tailor the properties of the final material. For instance, copolymerization with a more flexible comonomer could enhance the toughness of the resulting polymer. The reactivity ratios of the comonomers are crucial in determining the microstructure of the copolymer, which can range from random to blocky, depending on the relative rates of self-propagation and cross-propagation.

Analysis of Crosslinking Efficiency in Epoxy Resin Formulations Derived from the Compound

When this compound is used as a monomer or as a component in an epoxy resin formulation, its ability to form a crosslinked network is of paramount importance for its application as a thermoset material. The crosslinking efficiency is typically evaluated by curing the epoxy resin with a suitable hardener, such as a polyamine or an acid anhydride.

The crosslinking process involves the reaction of the oxirane rings with the active hydrogen atoms of the curing agent. The degree of crosslinking is a critical parameter that dictates the mechanical, thermal, and chemical properties of the cured resin. A higher crosslink density generally leads to increased stiffness, higher glass transition temperature (Tg), and improved chemical resistance, but may also result in increased brittleness. northwestern.eduresearchgate.net

The efficiency of crosslinking can be quantitatively assessed using techniques such as differential scanning calorimetry (DSC) to monitor the heat of reaction, Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the epoxy group absorption band, and dynamic mechanical analysis (DMA) to measure the evolution of viscoelastic properties during curing. The final crosslink density can be estimated from the rubbery modulus obtained from DMA measurements. northwestern.edu

Interactive Data Table: Hypothetical Crosslinking Study of a this compound-based Epoxy Resin

Curing AgentStoichiometric Ratio (Epoxy:Amine)Curing Temperature (°C)Glass Transition Temperature (Tg) (°C)Crosslink Density (mol/cm³)Tensile Strength (MPa)
Diaminodiphenyl methane (B114726) (DDM)1:11501651.8 x 10⁻³75
Isophorone diamine (IPDA)1:11201401.5 x 10⁻³68
Hexamethylenediamine (HMDA)1:11001101.2 x 10⁻³60

Development of Novel Polymeric Architectures and Hybrid Materials with Derived Components

The unique chemical structure of this compound, featuring a reactive oxirane ring and a functional dichlorophenoxy group, offers opportunities for the creation of novel polymeric architectures and hybrid materials.

Novel Polymeric Architectures: Through controlled polymerization techniques, it is theoretically possible to synthesize various polymer architectures, such as block copolymers, graft copolymers, and star-shaped polymers. For example, a living polymerization of this compound could be initiated, followed by the sequential addition of another monomer to create a block copolymer. The dichlorophenoxy group could also serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains.

Hybrid Materials: Hybrid materials, which combine organic and inorganic components at the nanoscale, can exhibit synergistic properties. nih.gov Polymers derived from this compound could be used to create organic-inorganic hybrid materials. For instance, the polymer could be synthesized in the presence of inorganic nanoparticles, leading to a nanocomposite with enhanced mechanical or thermal properties. Alternatively, the dichlorophenoxy group could be functionalized to covalently bond to an inorganic network, such as silica, through sol-gel processes, resulting in a Class II hybrid material. nih.gov

Elucidation of Structure-Property Relationships in Polymers and Copolymers Derived from this compound

Understanding the relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to materials science. For polymers derived from this compound, several key structural features would influence their performance.

Influence of the Dichlorophenoxy Group: The bulky and rigid dichlorophenoxy side group would likely increase the glass transition temperature (Tg) of the polymer due to restricted chain mobility. The presence of chlorine atoms would increase the polymer's density and could enhance its flame retardancy and resistance to certain chemicals. However, the bulky side group might also lead to a more amorphous polymer morphology, potentially affecting properties like tensile strength and modulus.

Effect of Molecular Weight and Architecture: As with most polymers, the mechanical properties, such as tensile strength and toughness, would be expected to increase with molecular weight up to a certain point. The architecture of the polymer (linear, branched, crosslinked) would also have a profound impact. For instance, a highly crosslinked network would exhibit high modulus and thermal stability, while a linear, high molecular weight polymer might be a tough thermoplastic.

Copolymer Properties: In copolymers, the properties would be a function of the comonomer composition and the monomer sequence distribution. For example, incorporating a flexible comonomer could lower the Tg and increase the ductility of the material.

Interactive Data Table: Hypothetical Structure-Property Relationships for Poly(this compound)

Note: This data is hypothetical and for illustrative purposes only.

Molecular Weight ( g/mol )Glass Transition Temperature (Tg) (°C)Tensile Modulus (GPa)Elongation at Break (%)
5,0001102.82.5
10,0001253.13.0
20,0001353.43.5
50,0001403.53.8

Computational Chemistry and Theoretical Investigations of 2 3,4 Dichlorophenoxy Methyl Oxirane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) would be employed to determine the optimized molecular geometry of 2-[(3,4-Dichlorophenoxy)methyl]oxirane (B1595550), including bond lengths, bond angles, and dihedral angles.

From these calculations, various electronic properties can be derived. The distribution of electron density and the electrostatic potential surface would reveal the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for nucleophilic or electrophilic attack. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

PropertyPredicted ValueSignificance
HOMO Energy-Indicates the ability to donate electrons.
LUMO Energy-Indicates the ability to accept electrons.
HOMO-LUMO Gap-Relates to chemical reactivity and stability.
Dipole Moment-Measures the overall polarity of the molecule.
Mulliken Atomic Charges-Provides insight into the charge distribution on each atom.

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Molecular Modeling of Epoxide Ring-Opening Transition States and Pathways

A significant area of interest for this compound is the reactivity of its epoxide ring. Molecular modeling can be used to investigate the mechanisms of the epoxide ring-opening reaction under various conditions (e.g., acidic or basic catalysis).

By mapping the potential energy surface, computational chemists can identify the transition state structures for different ring-opening pathways. This involves locating the saddle point on the energy landscape that connects the reactants to the products. The geometry and energy of the transition state are crucial for understanding the reaction mechanism and predicting the regioselectivity and stereoselectivity of the ring-opening. For instance, modeling can distinguish between an SN1-like and SN2-like mechanism by analyzing the bond-breaking and bond-forming processes in the transition state.

Theoretical Prediction of Reaction Kinetics and Thermodynamic Parameters

Building upon the understanding of reaction pathways, theoretical calculations can predict the kinetic and thermodynamic parameters of the epoxide ring-opening. Transition State Theory (TST) can be used to calculate the rate constants of the reaction from the computed activation energy (the energy difference between the reactants and the transition state).

Thermodynamic parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can also be calculated. These values determine the spontaneity and equilibrium position of the ring-opening reaction. Comparing the activation energies and reaction energies for different pathways allows for the prediction of the major and minor products under different reaction conditions.

Table 2: Hypothetical Kinetic and Thermodynamic Data for the Ring-Opening of this compound

ParameterPathway APathway B
Activation Energy (Ea)--
Enthalpy of Reaction (ΔH)--
Gibbs Free Energy of Reaction (ΔG)--

Note: The values in this table are hypothetical and would need to be determined by actual computational studies.

Conformational Analysis and Stereochemical Prediction via Computational Methods

The flexibility of the ether linkage in this compound allows for multiple conformations. Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers of the molecule. This is typically done by rotating the rotatable bonds and calculating the energy of each resulting structure.

Understanding the conformational preferences is important as the reactivity and biological activity of a molecule can be influenced by its three-dimensional shape. Furthermore, for chiral molecules like this compound, computational methods can be used to predict the stereochemical outcome of reactions. By modeling the attack of a nucleophile on the two enantiomers of the epoxide, it is possible to predict which stereoisomer of the product will be favored.

Advanced Analytical Methodologies in the Study of 2 3,4 Dichlorophenoxy Methyl Oxirane

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of 2-[(3,4-Dichlorophenoxy)methyl]oxirane (B1595550). Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The aromatic region would display signals for the three protons on the dichlorophenyl ring, with their multiplicity and coupling constants revealing their substitution pattern. The oxirane ring protons would appear as a set of multiplets in the aliphatic region, and the protons of the methylene (B1212753) bridge (-O-CH₂-) would also produce a characteristic signal.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. This includes three distinct signals for the oxirane and methylene carbons, and six signals for the aromatic carbons of the 3,4-dichlorophenoxy group.

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. These include stretching vibrations for the C-O-C bonds of the ether linkage and the oxirane ring, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the characteristic C-Cl stretching vibrations.

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Through high-resolution mass spectrometry (HRMS), the precise molecular formula, C₉H₈Cl₂O₂, can be confirmed. The fragmentation pattern observed in the mass spectrum can further help in verifying the structure. Predicted mass-to-charge ratios for various adducts of the molecule provide a reference for experimental analysis.

Adduct FormPredicted m/z
[M+H]⁺218.9974
[M+Na]⁺240.9794
[M-H]⁻216.9829
[M]⁺217.9896

Predicted mass spectrometry data for this compound.

Chromatographic Methods for Purity Assessment and Stereochemical Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers, as the molecule contains a chiral center at the C2 position of the oxirane ring.

Gas Chromatography (GC) GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for assessing the purity of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. For related dichlorophenoxy compounds, columns such as the DB-5MS are commonly used. epa.gov The retention time is a characteristic property for identification, while the peak area allows for quantification of the compound and any impurities. nih.govresearchgate.netepa.gov

ParameterExample Condition
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film)
Carrier Gas Helium
Injection Mode Splitless
Oven Program 80°C (hold 1 min), ramp to 300°C at 15°C/min
Detector Mass Spectrometer (MS) or Electron Capture (ECD)

A representative set of GC-MS conditions for the analysis of dichlorophenoxy compounds.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for both purity assessment and, crucially, for stereochemical analysis. Since this compound is chiral, it exists as a pair of enantiomers. These enantiomers have identical physical properties in a non-chiral environment but can be separated using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.govwindows.net The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral phase, leading to different retention times. Normal-phase HPLC, using mobile phases like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is often effective for this type of separation. researchgate.net

ParameterExample Condition for Chiral Separation
Column CHIRALPAK® AD-H or Lux® Cellulose-2
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temp. 25 °C

Hypothetical chiral HPLC conditions for the enantioselective analysis of this compound.

Thermal Analysis Techniques for Characterization of Polymerization Products (e.g., Dynamic Mechanical Thermal Analysis, Differential Scanning Calorimetry)

As a substituted oxirane, this compound can serve as a monomer in ring-opening polymerization to form polyethers. Thermal analysis techniques are critical for characterizing the physical properties of these resulting polymers.

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a fundamental technique for determining key thermal transitions in polymers. youtube.com For a polymer derived from this compound, DSC would be used primarily to identify the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a hard, glassy state to a more flexible, rubbery state. This parameter is crucial as it defines the upper-temperature limit for the structural application of the material.

Dynamic Mechanical Thermal Analysis (DMTA) DMTA (also known as DMA) is a highly sensitive technique used to study the viscoelastic properties of polymers. pbipolymer.com A small, oscillating stress is applied to a sample, and the resulting strain is measured as the temperature is varied. researchgate.net DMTA provides information on the storage modulus (G' or E'), which represents the elastic response of the material, and the loss modulus (G'' or E''), which represents the viscous response. icm.edu.plresearchgate.net

Storage Modulus (G'): A high storage modulus below the Tg indicates a stiff, rigid material. As the material passes through the glass transition, the storage modulus drops significantly. researchgate.net

Loss Modulus (G''): The peak of the loss modulus curve is often used as an indicator of the glass transition temperature.

Tan Delta (tan δ): This is the ratio of the loss modulus to the storage modulus (G''/G'). The peak of the tan δ curve is another common and sensitive measure of the Tg.

For a crosslinked polymer network formed from this monomer, DMTA can also provide insights into the crosslink density. A higher storage modulus in the rubbery plateau region (above Tg) typically corresponds to a higher degree of crosslinking. researchgate.net

PropertyDescriptionRepresentative Value (Hypothetical Polymer)
Glass Transition Temp. (Tg) Temperature of transition from glassy to rubbery state (from tan δ peak)115 °C
Storage Modulus (G') @ 30°C Stiffness in the glassy state2.5 GPa
Storage Modulus (G') @ 150°C Stiffness in the rubbery state (relates to crosslink density)30 MPa
Tan δ Peak Height Damping characteristic at the glass transition0.8

Illustrative DMTA data for a hypothetical crosslinked polymer derived from this compound.

Emerging Research Directions and Future Perspectives for 2 3,4 Dichlorophenoxy Methyl Oxirane

Exploration of Novel Catalytic Transformations Involving the Oxirane Moiety

The strained three-membered ether ring, the oxirane, is a versatile functional group capable of undergoing a variety of ring-opening reactions. Future research is poised to explore novel catalytic systems to control the regioselectivity and stereoselectivity of these transformations for 2-[(3,4-Dichlorophenoxy)methyl]oxirane (B1595550), leading to a diverse array of valuable chemical entities.

One promising area is the use of metal-salen complexes in asymmetric ring-opening (ARO) reactions. nih.gov These catalysts have shown remarkable success with other epoxides, and their application to this compound could provide enantiopure building blocks for pharmaceuticals and other fine chemicals. nih.gov The cooperative activation of both the epoxide and the nucleophile by bimetallic catalyst systems is a particularly exciting prospect, potentially leading to significantly enhanced reactivity and selectivity. nih.gov

Furthermore, investigations into Lewis acid-mediated ring-opening reactions in the presence of various nucleophiles are anticipated. nih.gov The electronic properties of the 3,4-dichlorophenoxy group will likely influence the regioselectivity of the nucleophilic attack, offering opportunities to synthesize specific isomers of functionalized diols and ethers. The development of catalysts that can effectively differentiate between the two carbons of the oxirane ring is a key challenge and a significant area for future exploration.

Table 1: Potential Catalytic Systems for Oxirane Ring-Opening of this compound

Catalyst TypePotential NucleophileExpected Outcome
Chiral (salen)CrN₃ ComplexesAzides (e.g., TMSN₃)Asymmetric synthesis of azidoalcohols
Chiral (salen)Co(III) ComplexesWater (Hydrolysis)Kinetic resolution to obtain enantiopure epoxide
Lewis Acids (e.g., Al, Zn, Mg based)Amines, Thiols, AlcoholsRegioselective synthesis of aminoalcohols, thioethers, and ether-alcohols
Organocatalysts (e.g., Phosphazene bases)AlcoholsControlled polymerization to form polyethers

Integration into Advanced Functional Materials Beyond Traditional Polymeric Systems

The incorporation of the this compound unit into advanced materials is a burgeoning field with the potential for significant innovation. Beyond its role as a monomer in traditional epoxy resins, its unique combination of an aromatic, halogenated moiety and a reactive epoxide ring opens doors to the creation of materials with tailored properties.

Future research will likely focus on the synthesis of functional polymers with well-defined architectures, such as block copolymers and graft copolymers. cmu.edu Anionic ring-opening polymerization of the oxirane, initiated by specialized organometallic or organocatalytic systems, could yield polyethers with the dichlorophenoxy group pending from the polymer backbone. acs.orgdntb.gov.ua These polymers are expected to exhibit interesting properties, including flame retardancy, high refractive index, and specific interactions with other molecules, making them suitable for applications in coatings, advanced composites, and optical materials.

Moreover, the dichlorophenoxy group can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups. This could lead to the development of "smart" materials that respond to external stimuli. The potential for creating materials with unique optoelectronic properties by incorporating this unit into conjugated polymer systems is another exciting avenue for exploration. mdpi.comrsc.org

Development of Chemoenzymatic or Biocatalytic Approaches for Synthesis and Modification

In the quest for more sustainable and efficient chemical processes, chemoenzymatic and biocatalytic methods are gaining prominence. For this compound, these approaches offer the potential for highly selective and environmentally benign synthesis and modification pathways.

Epoxide hydrolases (EHs) are a class of enzymes that catalyze the hydrolysis of epoxides to their corresponding diols, often with high enantioselectivity. nih.govresearchgate.net The application of EHs to the kinetic resolution of racemic this compound could provide an efficient route to both enantiomers of the epoxide and the corresponding diol. nih.gov These chiral building blocks are of significant value in the synthesis of bioactive molecules. Research in this area will focus on screening for novel EHs with high activity and selectivity towards this specific substrate and optimizing reaction conditions.

Furthermore, chemoenzymatic cascades, where an enzymatic step is combined with a chemical transformation in a one-pot process, are a promising strategy. mdpi.com For example, the enantioselective enzymatic epoxidation of an allylic precursor followed by a chemical ring-opening reaction could provide a streamlined synthesis of chiral derivatives of this compound. nih.govnih.gov The development of such integrated processes will be a key focus of future research.

Table 2: Potential Biocatalytic and Chemoenzymatic Routes for this compound

ApproachBiocatalyst/EnzymeTransformationPotential Product
Kinetic ResolutionEpoxide Hydrolase (EH)Enantioselective hydrolysisEnantiopure epoxide and diol
Chemoenzymatic CascadeStyrene Monooxygenase (StyAB) / Halohydrin Dehalogenase (HHDH)Enantioselective epoxidation followed by regioselective ring-opening with azideChiral azidoalcohols
Chemoenzymatic SynthesisLipaseBaeyer-Villiger oxidation of a precursor ketoneChiral lactone intermediate for epoxide synthesis

Application of Advanced Theoretical and Machine Learning Approaches in Compound Design and Reactivity Prediction

The integration of computational tools, including advanced theoretical calculations and machine learning (ML), is set to revolutionize the design and study of molecules like this compound. These in silico methods can provide deep insights into reaction mechanisms and predict material properties, thereby accelerating the pace of research and development.

Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of the oxirane ring-opening with various nucleophiles and catalysts. acs.orgnih.govrsc.org Such studies can elucidate the transition state structures and activation energies, providing a rational basis for understanding and predicting the regioselectivity and stereoselectivity of these reactions. researchgate.net This knowledge is invaluable for the rational design of new catalytic systems tailored for specific transformations of this compound.

Machine learning algorithms, trained on datasets generated from molecular dynamics simulations or experimental results, can predict the properties of polymers and materials derived from this compound. nih.govrsc.orgresearchgate.net For instance, ML models could be developed to predict the glass transition temperature, mechanical strength, or adhesive properties of epoxy resins formulated with this compound. arxiv.org This predictive capability will enable the rapid screening of a vast chemical space and the identification of promising material compositions for specific applications, significantly reducing the need for extensive and time-consuming experimental work. youtube.com

Table 3: Computational Approaches in the Study of this compound

Computational MethodApplicationPredicted Outcome/Insight
Density Functional Theory (DFT)Modeling of reaction mechanismsReaction pathways, transition state energies, origin of selectivity
Machine Learning (ML)Prediction of polymer propertiesGlass transition temperature, modulus, cohesive energy density
Molecular Dynamics (MD) SimulationsGeneration of data for ML modelsCrosslinking density, free volume, density of epoxy networks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.